

addressing matrix effects in strontium quantification by ICP-MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Strontium

Cat. No.: B1235701

[Get Quote](#)

Technical Support Center: Strontium Quantification by ICP-MS

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of **strontium** (Sr) by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in ICP-MS and how do they affect **strontium** quantification?

A1: Matrix effects in ICP-MS are interferences caused by the sample's components, other than the analyte (**strontium**), that can either suppress or enhance the analyte signal, leading to inaccurate quantification.^{[1][2][3]} These effects are broadly categorized into two types:

- Non-spectral matrix effects: These are more common and are caused by physical and chemical differences between standards and samples.^[4] High concentrations of dissolved solids or easily ionizable elements (EIEs) like sodium, potassium, calcium, and magnesium can alter the plasma's properties, affecting the ionization efficiency of **strontium**.^{[5][6][7]} This can lead to signal suppression or enhancement.^{[1][2]} For instance, the presence of EIEs can reduce the plasma energy needed for ionization or cause space-charge effects in the interface region.^[1]

- Spectral matrix effects (Isobaric Interferences): These occur when ions from the sample matrix have the same mass-to-charge ratio as the **strontium** isotope being measured.[2] For **strontium**, the most significant isobaric interference is from Rubidium-87 (^{87}Rb) on **Strontium-87** (^{87}Sr).[8] Other potential interferences include Krypton (Kr) impurities in the argon gas, which can interfere with ^{84}Sr and ^{86}Sr . [8]

Q2: I am observing suppressed **strontium** signals in my biological samples (e.g., serum, bone digests). What is the likely cause and how can I fix it?

A2: Signal suppression in biological samples is a common issue primarily due to non-spectral matrix effects.

Likely Cause: Biological matrices are often rich in salts (e.g., NaCl, KCl) and calcium, which are easily ionizable elements (EIEs).[6][7] These elements can suppress the **strontium** signal by altering the plasma's characteristics and affecting ion transmission.[1][5]

Troubleshooting Steps:

- Sample Dilution: This is the simplest and often most effective first step. Diluting the sample reduces the concentration of matrix components, thereby minimizing their impact.[5][8] A 1-in-10 dilution with 1% nitric acid is a good starting point for serum samples.[8]
- Internal Standardization: Use an internal standard to compensate for signal drift and suppression.[4] Yttrium (^{89}Y) is a commonly used internal standard for **strontium** analysis due to its similar mass and ionization behavior.[8] The internal standard is added to all blanks, standards, and samples.
- Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles your samples.[9][10] For serum analysis, this could involve using a synthetic serum matrix or a certified reference material.[9] This ensures that the standards and samples are affected by the matrix in a similar way.
- Instrumental Parameter Optimization: Adjusting ICP-MS parameters such as plasma power, nebulizer gas flow rate, and torch position can help improve ionization efficiency and reduce matrix effects.[2]

Q3: My $^{87}\text{Sr}/^{86}\text{Sr}$ isotope ratio measurements are inaccurate. What could be the problem?

A3: Inaccurate $^{87}\text{Sr}/^{86}\text{Sr}$ isotope ratios are typically caused by isobaric interference from ^{87}Rb .

Likely Cause: Rubidium is often present in biological and geological samples and its isotope, ^{87}Rb , has the same nominal mass as ^{87}Sr .[\[11\]](#)[\[12\]](#)

Troubleshooting Steps:

- Collision/Reaction Cell (CRC) Technology: Employing a CRC is a highly effective method to remove this interference.[\[13\]](#)[\[14\]](#)[\[15\]](#) By introducing a reaction gas like oxygen (O_2) into the cell, **strontium** ions (Sr^+) can be reacted to form **strontium** oxide ions (SrO^+), for example, $^{87}\text{Sr}^{16}\text{O}^+$ at m/z 103. Rubidium does not react in the same way, allowing for the separation of **strontium** from the interference.[\[16\]](#)
- Mathematical Correction: If a CRC is not available, a mathematical correction can be applied by monitoring a non-interfering rubidium isotope (e.g., ^{85}Rb) and using the known natural isotopic abundance of rubidium to subtract the contribution of ^{87}Rb from the signal at m/z 87. However, this method is generally less robust than using a CRC.
- Chromatographic Separation: For high-precision applications, separating **strontium** from the matrix, including rubidium, prior to ICP-MS analysis using techniques like ion chromatography can be performed.[\[17\]](#)

Troubleshooting Guide

Below is a structured guide to troubleshoot common issues encountered during **strontium** quantification by ICP-MS.

Observed Problem	Potential Cause(s)	Recommended Solution(s)
Poor Precision (%RSD is high)	<ul style="list-style-type: none">- Unstable sample introduction (e.g., worn pump tubing, clogged nebulizer).[18] - Fluctuations in plasma conditions.	<ul style="list-style-type: none">- Inspect and replace peristaltic pump tubing.[19] - Clean or replace the nebulizer and spray chamber.[19][20] - Ensure proper tension on the pump tubing.[18] - Allow for adequate instrument warm-up and stabilization time.
Signal Drift/Instability	<ul style="list-style-type: none">- Changes in sample viscosity or total dissolved solids (TDS).- Deposition on interface cones.[20]	<ul style="list-style-type: none">- Use an internal standard (e.g., Yttrium).[8][21] - Dilute samples with high matrix content.[8] - Regularly inspect and clean the sampler and skimmer cones.[22]
Inaccurate Results (Low or High Bias)	<ul style="list-style-type: none">- Non-spectral matrix effects (signal suppression or enhancement).[1][2] - Spectral interferences (isobaric overlaps).[2] - Incorrect calibration curve.	<ul style="list-style-type: none">- Implement matrix-matched calibration standards.[9][10] - Use the standard addition method for complex matrices. [2] - For ^{87}Sr, use a collision/reaction cell to remove ^{87}Rb interference.[16] - Verify the linear range and blank subtraction of your calibration.[19]
High Background Signal	<ul style="list-style-type: none">- Contamination in reagents, standards, or sample preparation workflow.[20] - Memory effects from previous high-concentration samples. [20]	<ul style="list-style-type: none">- Use high-purity acids and deionized water.[20] - Analyze procedural blanks to identify sources of contamination. - Ensure adequate rinse times between samples with a rinse solution that matches the sample matrix.[20]

Experimental Protocols

Protocol 1: Strontium Quantification in Human Serum using an Internal Standard

Objective: To accurately quantify **strontium** in human serum while correcting for non-spectral matrix effects.

Methodology:

- Sample Preparation:
 - Allow serum samples to thaw completely and vortex to ensure homogeneity.
 - Perform a 1-in-10 dilution by adding 100 μL of serum to 900 μL of the diluent/internal standard solution.[8]
- Internal Standard and Diluent Preparation:
 - Prepare a diluent of 1% (v/v) nitric acid (HNO_3) in deionized water.
 - Prepare an internal standard (IS) stock solution of Yttrium (Y) at 100 $\mu\text{g/mL}$.
 - Prepare the final diluent/internal standard solution by spiking the 1% HNO_3 with the Yttrium stock to achieve a final concentration of 100 ng/mL . [8]
- Calibration Standards:
 - Prepare a series of **strontium** calibration standards (e.g., 10, 25, 50, 100, 150, 200, 250 ng/mL) by diluting a certified **strontium** standard with the diluent/internal standard solution.[8] A blank standard should also be prepared using only the diluent/internal standard solution.
- ICP-MS Analysis:
 - Aspirate the prepared blanks, standards, and samples into the ICP-MS.

- Monitor the isotopes ^{88}Sr and ^{89}Y . ^{88}Sr is the most abundant and generally interference-free **strontium** isotope.[8]
- Generate a calibration curve by plotting the ratio of the counts per second (cps) of ^{88}Sr to ^{89}Y against the **strontium** concentration.
- Quantify the **strontium** concentration in the unknown samples using the generated calibration curve.

Protocol 2: Removing Rubidium Interference on ^{87}Sr using a Collision/Reaction Cell (CRC)

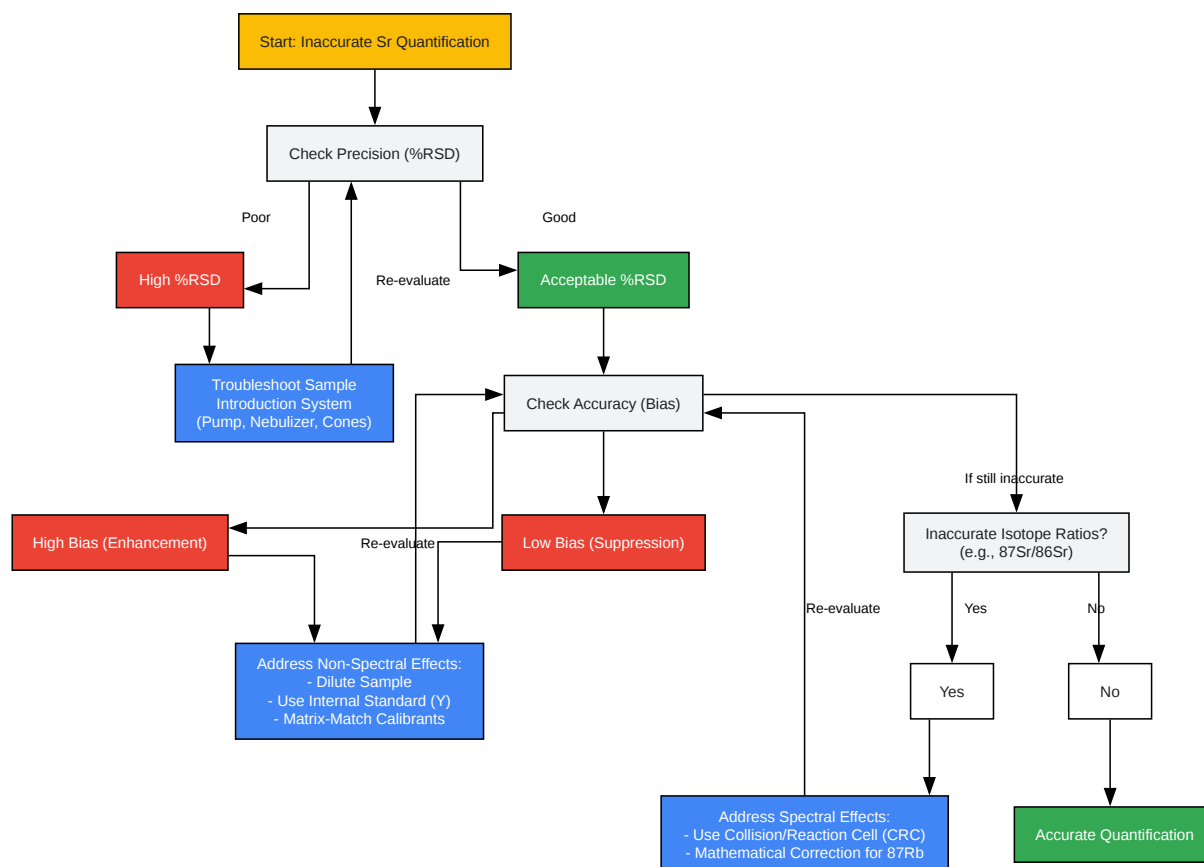
Objective: To accurately measure ^{87}Sr in the presence of isobaric interference from ^{87}Rb .

Methodology:

- Instrument Setup:
 - Equip the ICP-MS with a collision/reaction cell.
 - Use oxygen (O_2) as the reaction gas.[16]
- Reaction Gas Optimization:
 - Introduce a solution containing both **strontium** and rubidium into the ICP-MS.
 - Optimize the oxygen flow rate into the CRC to maximize the formation of $^{87}\text{Sr}^{16}\text{O}^+$ (at m/z 103) while minimizing the signal from unreacted $^{87}\text{Sr}^+$.
- Quadrupole Settings (for Triple Quadrupole ICP-MS):
 - Set the first quadrupole (Q1) to only allow ions with $m/z = 87$ to enter the CRC.
 - The reaction occurs in the CRC (q).
 - Set the second quadrupole (Q2) to only detect ions with $m/z = 103$ (the product ion $^{87}\text{Sr}^{16}\text{O}^+$).[16] Since ^{87}Rb does not react with oxygen to form a product at m/z 103, the interference is removed.[16]

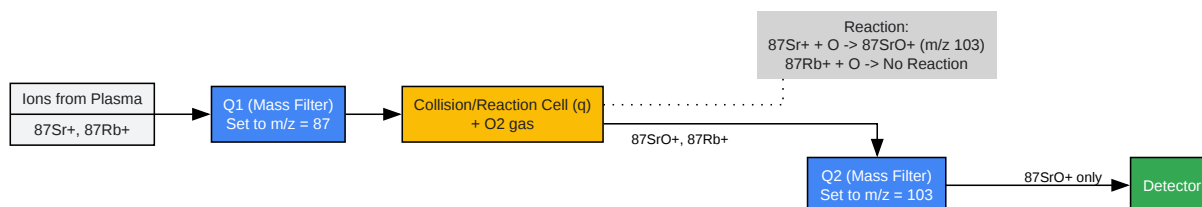
- Analysis:
 - Analyze samples and standards using the optimized CRC method. The signal at m/z 103 will be proportional to the concentration of ^{87}Sr .

Visualizations



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for inaccurate **strontium** quantification.



[Click to download full resolution via product page](#)

Caption: Workflow for removing ^{87}Rb interference using a CRC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. researchgate.net [researchgate.net]
2. drawellanalytical.com [drawellanalytical.com]
3. Effective Strategies for ICP-MS Inaccuracies Due to Matrix Effects [eureka.patsnap.com]
4. moca.net.ua [moca.net.ua]
5. Matrix-effect observations in inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
6. m.youtube.com [m.youtube.com]
7. nemc.us [nemc.us]
8. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
9. Matrix matched calibration to improve trueness of strontium isotope ratios in natural calcium carbonates determined by LA-MC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
10. researchgate.net [researchgate.net]
11. Solved 2. In geologic strontium isotopic analysis by ICP-MS, | Chegg.com [chegg.com]

- 12. analytik-jena.com [analytik-jena.com]
- 13. researchgate.net [researchgate.net]
- 14. primescholars.com [primescholars.com]
- 15. Radionuclide analysis using collision–reaction cell ICP-MS technology: a review - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Strontium isotope ratio determination in soil and bone samples after on-line matrix separation by coupling ion chromatography (HPIC) to an inductively coupled plasma sector field mass spectrometer (ICP-SFMS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. Troubleshooting ICP Spectrometer Performance | Labcompare [labcompare.com]
- 19. blog.txscientific.com [blog.txscientific.com]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. agilent.com [agilent.com]
- To cite this document: BenchChem. [addressing matrix effects in strontium quantification by ICP-MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235701#addressing-matrix-effects-in-strontium-quantification-by-icp-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com